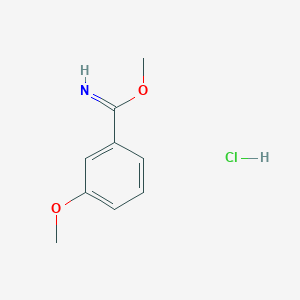
methyl 3-methoxybenzimidate HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxybenzimidate hydrochloride is an organic compound that belongs to the class of benzimidates. It is a derivative of benzimidazole, characterized by the presence of a methoxy group at the third position of the benzene ring and a methoxy group attached to the imidate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methoxybenzimidate hydrochloride can be synthesized through the cyanoimidation of aldehydes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrogen cyanide and tert-butyl hypochlorite in methanol. The reaction mixture is stirred at room temperature and then heated to 50°C for several hours. The product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
In industrial settings, the production of methyl 3-methoxybenzimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of methyl 3-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzimidate hydrochloride
- Methyl 4-methoxybenzimidate hydrochloride
- Methyl 3-chloro-4-methoxybenzimidate hydrochloride
Uniqueness
Methyl 3-methoxybenzimidate hydrochloride is unique due to the presence of the methoxy group at the third position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
methyl 3-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-4-7(6-8)9(10)12-2;/h3-6,10H,1-2H3;1H |
Clé InChI |
JXJDDTFXZMZTKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















